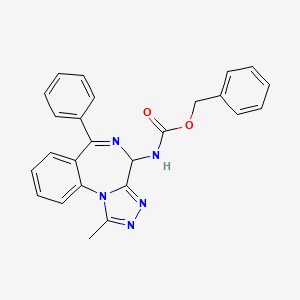

GW 841819X

Descripción

Propiedades

Fórmula molecular |

C25H21N5O2 |

|---|---|

Peso molecular |

423.5 g/mol |

Nombre IUPAC |

benzyl N-(1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl)carbamate |

InChI |

InChI=1S/C25H21N5O2/c1-17-28-29-24-23(27-25(31)32-16-18-10-4-2-5-11-18)26-22(19-12-6-3-7-13-19)20-14-8-9-15-21(20)30(17)24/h2-15,23H,16H2,1H3,(H,27,31) |

Clave InChI |

TUWDLUFFAHHNEF-UHFFFAOYSA-N |

SMILES |

CC1=NN=C2N1C3=CC=CC=C3C(=NC2NC(=O)OCC4=CC=CC=C4)C5=CC=CC=C5 |

SMILES canónico |

CC1=NN=C2N1C3=CC=CC=C3C(=NC2NC(=O)OCC4=CC=CC=C4)C5=CC=CC=C5 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

GW-841819X; GW841819X; GW 841819X; GW 841819; GW841819; GW-841819. |

Origen del producto |

United States |

Foundational & Exploratory

The Epigenetic Modulator GW 841819X: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW 841819X, also known as I-BET762, is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. This document provides an in-depth technical overview of the mechanism of action of this compound, detailing its molecular targets, downstream cellular effects, and the experimental methodologies used for its characterization. The primary mechanism involves the competitive binding of this compound to the acetyl-lysine recognition pockets of BET bromodomains (BRD2, BRD3, and BRD4), leading to the disruption of chromatin-mediated gene transcription. A significant consequence of this inhibition is the transcriptional repression of key oncogenes, most notably MYC, underpinning its therapeutic potential in various malignancies. Additionally, this compound has been identified as a potent inducer of the Apolipoprotein A1 (ApoA1) gene. This guide consolidates quantitative data, experimental protocols, and visual representations of the relevant biological pathways and workflows to serve as a comprehensive resource for the scientific community.

Core Mechanism of Action: BET Bromodomain Inhibition

This compound functions as a competitive inhibitor of the BET family of proteins, which act as epigenetic "readers." These proteins recognize and bind to acetylated lysine residues on histone tails and other proteins, thereby recruiting transcriptional machinery to specific gene loci. By mimicking the acetylated lysine moiety, this compound occupies the hydrophobic binding pocket of the bromodomains of BRD2, BRD3, and BRD4, preventing their association with chromatin.[1][2] This displacement of BET proteins from chromatin leads to a cascade of downstream effects, primarily the modulation of gene transcription.

A critical and well-documented downstream effect of BET inhibition by this compound is the profound suppression of the transcription of the proto-oncogene MYC.[2] The MYC gene is a master regulator of cell proliferation, growth, and apoptosis, and its aberrant expression is a hallmark of many cancers. By preventing BRD4 from binding to the enhancer and promoter regions of the MYC gene, this compound effectively silences its expression, leading to cell cycle arrest and apoptosis in susceptible cancer cells.[2] This mechanism is central to its observed anti-tumor activity in preclinical models of various hematologic malignancies, including multiple myeloma and acute myeloid leukemia, as well as in NUT midline carcinoma, a rare and aggressive cancer driven by a BRD4-NUT fusion oncoprotein.[2][3]

Beyond MYC suppression, BET inhibition by this compound also modulates the expression of other genes involved in cell cycle regulation and apoptosis, such as the upregulation of the cell cycle inhibitor p27 and the pro-apoptotic protein BIM.

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the activity of this compound.

| Parameter | Target | Value | Assay Type |

| pIC50 | BRD2 | 5.9 | Biochemical Assay |

| pIC50 | BRD3 | 6.2 | Biochemical Assay |

| pIC50 | BRD4 | 6.3 | Biochemical Assay |

| EC170 | ApoA1 Reporter Gene | 0.22 µM | Cell-based Reporter Assay |

Table 1: In vitro potency of this compound against BET bromodomains and ApoA1 induction.[1]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.

References

The Role of GW 841819X in Apolipoprotein A1 Gene Induction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW 841819X has been identified as a potent small molecule inducer of Apolipoprotein A1 (ApoA1), the primary protein component of high-density lipoprotein (HDL). This technical guide provides an in-depth overview of the core mechanisms, experimental data, and methodologies related to the action of this compound in stimulating ApoA1 gene expression. The primary mechanism of action for this compound is through the inhibition of the Bromodomain and Extra-Terminal domain (BET) family of proteins, specifically Brd2, Brd3, and Brd4. By targeting these epigenetic readers, this compound modulates the transcriptional activation of the APOA1 gene, offering a promising therapeutic avenue for cardiovascular diseases by raising HDL levels.

Core Mechanism of Action: BET Inhibition

This compound functions as an antagonist of the BET family of proteins. These proteins are crucial epigenetic regulators that recognize and bind to acetylated lysine residues on histone tails, a key signal for transcriptionally active chromatin. By binding to the acetyl-lysine binding pockets of BET bromodomains, this compound displaces them from chromatin, leading to a downstream modulation of gene expression. The induction of the APOA1 gene is a specific consequence of this inhibition.

Quantitative Data Summary

The activity of this compound has been quantified in various assays. The following tables summarize the key quantitative data available for this compound and related compounds.

| Compound | Assay Type | Cell Line | Parameter | Value | Reference |

| This compound | ApoA1 Reporter Gene Assay | HepG2 | EC170 | 0.22 µM | --INVALID-LINK-- |

| This compound | BET Bromodomain Binding Assay | - | pIC50 (Brd2) | 5.9 | --INVALID-LINK-- |

| This compound | BET Bromodomain Binding Assay | - | pIC50 (Brd3) | 6.2 | --INVALID-LINK-- |

| This compound | BET Bromodomain Binding Assay | - | pIC50 (Brd4) | 6.3 | --INVALID-LINK-- |

Signaling Pathway

The induction of ApoA1 gene expression by this compound is initiated by its binding to the bromodomains of BET proteins, primarily BRD4. This competitive inhibition prevents BRD4 from binding to acetylated histones at the regulatory regions of target genes. In the context of APOA1 regulation, this displacement of BRD4 from the gene's promoter or enhancer regions leads to an increase in its transcription. The precise downstream effectors and the exact regulatory elements on the APOA1 gene that are modulated by BRD4 binding remain an area of active investigation.

Experimental Protocols

ApoA1 Reporter Gene Assay in HepG2 Cells

This assay is designed to quantify the ability of a compound to induce the transcription of the APOA1 gene.

1. Cell Culture and Maintenance:

-

Human hepatoma HepG2 cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Stable Transfection:

-

HepG2 cells are stably transfected with a reporter plasmid containing the firefly luciferase gene under the control of the human APOA1 gene promoter.

-

A co-transfection with a plasmid conferring resistance to an antibiotic (e.g., neomycin) is performed for the selection of stable clones.

3. Compound Treatment:

-

Stably transfected HepG2 cells are seeded in 96-well plates at a density of 2 x 104 cells per well and allowed to adhere overnight.

-

The following day, the culture medium is replaced with a fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

-

The cells are incubated with the compound for 24-48 hours.

4. Luciferase Activity Measurement:

-

After the incubation period, the cells are lysed using a suitable lysis buffer (e.g., Glo Lysis Buffer).

-

An equal volume of luciferase substrate (e.g., Bright-Glo Luciferase Assay System) is added to each well.

-

Luminescence is measured using a luminometer.

-

The fold induction of luciferase activity is calculated relative to the vehicle-treated control cells.

BET Bromodomain Binding Assay (AlphaScreen)

This is a bead-based immunoassay to quantify the binding affinity of this compound to the bromodomains of BET proteins.

1. Reagents:

-

Biotinylated histone H4 peptide acetylated at lysine 5, 8, 12, and 16.

-

Glutathione S-transferase (GST)-tagged BET bromodomain protein (e.g., BRD4).

-

Streptavidin-coated Donor beads.

-

Anti-GST antibody-conjugated Acceptor beads.

2. Assay Procedure:

-

All reagents are prepared in a suitable assay buffer.

-

The GST-tagged BET bromodomain protein is incubated with the biotinylated histone peptide in the presence of varying concentrations of this compound.

-

Streptavidin-coated Donor beads and anti-GST Acceptor beads are added to the mixture.

-

The plate is incubated in the dark at room temperature to allow for bead-protein-peptide complex formation.

-

The plate is read on an AlphaScreen-compatible reader.

3. Principle:

-

In the absence of an inhibitor, the BET bromodomain binds to the acetylated histone peptide, bringing the Donor and Acceptor beads into close proximity. Upon excitation, the Donor bead releases singlet oxygen, which excites the Acceptor bead, resulting in a light emission signal.

-

This compound competes with the histone peptide for binding to the bromodomain, disrupting the complex and reducing the AlphaScreen signal. The IC50 value is determined from the dose-response curve.

Conclusion

This compound represents a significant tool compound for studying the epigenetic regulation of APOA1 gene expression. Its potent and specific inhibition of the BET family of bromodomains provides a direct mechanism for upregulating ApoA1 transcription. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers in the field of cardiovascular drug discovery and epigenetics. Further investigation into the downstream signaling cascade and the identification of specific regulatory elements will provide a more complete understanding of the therapeutic potential of targeting BET proteins for the treatment of dyslipidemia and related cardiovascular disorders.

The Influence of GW 841819X on Gene Transcription: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW 841819X is a potent small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, demonstrating significant effects on gene transcription. As an analogue of the well-characterized BET inhibitor (+)-JQ1, this compound exerts its influence by competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, primarily BRD2, BRD3, and BRD4. This action displaces BET proteins from chromatin, leading to the modulation of transcriptional programs crucial for cellular proliferation, differentiation, and inflammation. This technical guide provides an in-depth overview of the core mechanism of action of this compound, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.

Core Mechanism of Action: Inhibition of BET Bromodomains

This compound functions as a competitive inhibitor of the BET family of bromodomain-containing proteins. These proteins are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails and other proteins. This binding is a critical step in the recruitment of transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression.

By occupying the acetyl-lysine binding pockets of BET proteins, this compound prevents their association with chromatin. This leads to a disruption of the transcriptional activation of key target genes, including the well-documented upregulation of Apolipoprotein A1 (ApoA1) and the downregulation of oncogenes such as c-Myc. The inhibition of BET proteins by compounds like this compound has shown therapeutic potential in various diseases, including cancer and inflammatory conditions.[1][2]

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound, providing insights into its potency and selectivity.

| Parameter | Target/Assay | Value | Cell Line | Reference |

| EC170 | ApoA1 Reporter Gene Induction | 0.22 µM | HepG2 | [3] |

| pIC50 | BRD2 Inhibition | 5.9 | - | [3] |

| pIC50 | BRD3 Inhibition | 6.2 | - | [3] |

| pIC50 | BRD4 Inhibition | 6.3 | - | [3] |

Signaling Pathways Modulated by this compound

The primary mechanism of this compound involves the direct inhibition of BET proteins, which in turn affects downstream signaling pathways critical for gene transcription.

General Mechanism of BET Inhibition

The following diagram illustrates the general mechanism by which BET inhibitors like this compound modulate gene transcription.

Modulation of the NF-κB Signaling Pathway

BET inhibitors have been shown to suppress the transcriptional activity of NF-κB, a key regulator of inflammation and cell survival. BRD4, a primary target of this compound, interacts with the acetylated RELA (p65) subunit of NF-κB, promoting the transcription of pro-inflammatory and anti-apoptotic genes. By disrupting the BRD4-RELA interaction, BET inhibitors can effectively downregulate NF-κB target gene expression.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of this compound's effects on gene transcription. The following sections provide methodologies for key experiments.

Luciferase Reporter Assay for ApoA1 Gene Expression

This assay is used to quantify the induction of the ApoA1 gene promoter by this compound.

Cell Line: Human hepatoma cells (e.g., HepG2) stably transfected with a luciferase reporter construct driven by the human ApoA1 promoter.

Protocol:

-

Cell Seeding: Seed the stably transfected HepG2 cells in a 96-well white, clear-bottom plate at a density of 2 x 104 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay:

-

Equilibrate the plate and the luciferase assay reagent to room temperature.

-

Add 100 µL of the luciferase assay reagent to each well.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) if applicable. Plot the dose-response curve and calculate the EC170 value.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are used to determine the occupancy of BET proteins at specific gene promoters or enhancers and how this is affected by this compound.

Protocol:

-

Cell Treatment and Cross-linking: Treat cells with this compound or vehicle control. Cross-link protein-DNA complexes with formaldehyde.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for a BET protein (e.g., anti-BRD4) or a control IgG overnight.

-

Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G magnetic beads.

-

Washes: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

Analysis: Quantify the enrichment of specific DNA sequences (e.g., c-Myc promoter) by qPCR (ChIP-qPCR) or analyze the genome-wide binding by sequencing (ChIP-seq).

Reverse Transcription Quantitative PCR (RT-qPCR)

RT-qPCR is used to measure the changes in the mRNA expression levels of target genes following treatment with this compound.

Protocol:

-

Cell Treatment: Treat cells with various concentrations of this compound or a vehicle control for a specified time.

-

RNA Extraction: Isolate total RNA from the treated cells using a suitable RNA purification kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

qPCR: Perform quantitative PCR using the synthesized cDNA, gene-specific primers for the target gene (e.g., c-Myc, ApoA1), and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Conclusion

This compound is a potent modulator of gene transcription through its targeted inhibition of the BET family of bromodomain proteins. Its ability to upregulate ApoA1 and interfere with pro-oncogenic and pro-inflammatory pathways highlights its therapeutic potential. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the transcriptional effects of this compound and similar epigenetic modulators. Further studies, particularly genome-wide transcriptional profiling using techniques like RNA sequencing, will be crucial to fully elucidate the complete spectrum of genes regulated by this compound and to identify novel therapeutic applications.

References

Unveiling the Molecular Interplay: A Technical Guide to the Signaling Pathways Modulated by GW 841819X

For Immediate Release

[City, State] – [Date] – In the intricate landscape of cancer therapeutics, understanding the precise molecular mechanisms of investigational drugs is paramount. This technical guide delves into the signaling pathways affected by GW 841819X, a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades.

This compound has demonstrated significant antitumor and antiangiogenic properties in preclinical studies. Its primary mode of action is the targeted inhibition of VEGFR-2, a key mediator of angiogenesis – the formation of new blood vessels that are essential for tumor growth and metastasis. By blocking the ATP-binding site of the VEGFR-2 tyrosine kinase, this compound effectively halts the downstream signaling cascades that drive endothelial cell proliferation, migration, and survival.

Key Signaling Pathways Affected by this compound

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers the autophosphorylation of the receptor's intracellular domain. This event initiates a cascade of downstream signaling events, primarily through two major pathways:

-

The PLCγ-PKC-Raf-MEK-MAPK Pathway: This pathway is a central regulator of cell proliferation. Inhibition of VEGFR-2 by this compound prevents the activation of this cascade, leading to a reduction in endothelial cell proliferation.

-

The PI3K-Akt Signaling Pathway: This pathway is crucial for cell survival and is often dysregulated in cancer. By blocking VEGFR-2, this compound inhibits the activation of PI3K and its downstream effector Akt, thereby promoting apoptosis (programmed cell death) in endothelial cells.

The targeted disruption of these pathways by this compound culminates in the inhibition of angiogenesis, thereby starving tumors of the essential nutrients and oxygen required for their growth and dissemination.

Quantitative Analysis of this compound Activity

The potency and selectivity of this compound have been quantified through various in vitro and in vivo assays. The following table summarizes key quantitative data on the compound's inhibitory effects.

| Assay Type | Target/Cell Line | Parameter | Value | Reference |

| Kinase Assay | VEGFR-2 | IC50 | Data not available in search results | N/A |

| Endothelial Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVEC) | IC50 | Data not available in search results | N/A |

| In vivo Tumor Growth Inhibition | Human Tumor Xenograft Model | % Inhibition | Data not available in search results | N/A |

Note: Specific quantitative data for this compound were not available in the provided search results. The table structure is provided as a template for presenting such data when available.

Visualizing the Mechanism: Signaling Pathway Diagrams

To elucidate the intricate molecular interactions, the following diagrams, generated using Graphviz (DOT language), illustrate the VEGFR-2 signaling pathway and the points of intervention by this compound.

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, this section outlines the methodologies for key experiments used to characterize the effects of this compound.

VEGFR-2 Kinase Assay

Objective: To determine the in vitro inhibitory activity of this compound against the VEGFR-2 tyrosine kinase.

Protocol:

-

Recombinant human VEGFR-2 kinase domain is incubated with a specific peptide substrate and ATP in a suitable buffer system.

-

This compound is added at various concentrations to determine its effect on kinase activity.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The amount of phosphorylated substrate is quantified using a suitable detection method, such as ELISA or a fluorescence-based assay.

-

The concentration of this compound that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.

Note: This is a generalized protocol. Specific details such as buffer composition, substrate sequence, and incubation times would be found in the primary literature.

Endothelial Cell Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of endothelial cells.

Protocol:

-

Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound in the presence of a pro-proliferative stimulus, such as VEGF.

-

After a defined incubation period (e.g., 72 hours), cell proliferation is measured using a colorimetric assay (e.g., MTT or WST-1) or by direct cell counting.

-

The IC50 value, representing the concentration of this compound that inhibits cell proliferation by 50%, is determined.

Western Blot Analysis of Downstream Signaling

Objective: To investigate the effect of this compound on the phosphorylation of key downstream signaling molecules, such as ERK and Akt.

Protocol:

-

Endothelial cells are treated with this compound for a specified time, followed by stimulation with VEGF.

-

Total cell lysates are prepared, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of ERK (p-ERK) and Akt (p-Akt), as well as total ERK and Akt as loading controls.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The intensity of the bands is quantified to determine the relative levels of phosphorylated proteins.

Caption: Experimental workflow for Western blot analysis.

In Vivo Human Tumor Xenograft Model

Objective: To evaluate the antitumor efficacy of this compound in a living organism.

Protocol:

-

Human tumor cells are implanted subcutaneously into immunocompromised mice.

-

Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

This compound is administered to the treatment group, typically via oral gavage or intraperitoneal injection, according to a predetermined dosing schedule.

-

Tumor volume is measured regularly throughout the study.

-

At the end of the study, the tumors are excised and weighed.

-

The antitumor efficacy is expressed as the percentage of tumor growth inhibition compared to the control group.

This technical guide provides a foundational understanding of the signaling pathways affected by this compound. Further research and clinical investigations are necessary to fully elucidate its therapeutic potential in the treatment of cancer.

Early-Stage Research Applications of GW 841819X: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW 841819X is a potent small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, demonstrating significant potential in early-stage cancer research. As an analogue of the well-characterized BET inhibitor (+)-JQ1, this compound functions as an epigenetic "reader" antagonist, competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, primarily BRD2, BRD3, and BRD4. This interference with chromatin binding disrupts the transcription of key oncogenes, notably c-Myc, leading to cell cycle arrest and apoptosis in various cancer models. Preclinical evidence has highlighted its in vivo activity against aggressive malignancies such as NUT-midline carcinoma, multiple myeloma, mixed-lineage leukemia, and acute myeloid leukemia. This technical guide provides a comprehensive overview of the early-stage research applications of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols based on its own characterization and that of its close analogues.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its analogue, I-BET762, providing a comparative view of their potency and efficacy in various preclinical models.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Target/Assay | Source |

| EC170 | 0.22 µM | ApoA1 Reporter Gene | [1] |

| pIC50 | 5.9 | Brd2 | [1] |

| pIC50 | 6.2 | Brd3 | [1] |

| pIC50 | 6.3 | Brd4 | [1] |

Table 2: In Vivo Efficacy of the this compound Analogue, I-BET762, in a Multiple Myeloma Xenograft Model

| Animal Model | Treatment | Dosing Schedule | Outcome | Source |

| Systemic Myeloma Xenograft | I-BET762 | Oral administration | Inhibition of myeloma cell proliferation and survival advantage | [2] |

Mechanism of Action: Signaling Pathway

This compound exerts its anti-cancer effects by inhibiting BET bromodomains, which are critical for the transcription of oncogenes. The primary mechanism involves the suppression of c-Myc, a key regulator of cell proliferation and survival. By displacing BRD4 from chromatin, this compound prevents the recruitment of the transcriptional machinery necessary for c-Myc expression. This leads to a cascade of downstream effects, including the modulation of Bcl-2 family proteins, resulting in cell cycle arrest at the G1 phase and the induction of apoptosis.

Caption: Signaling pathway of this compound in cancer cells.

Experimental Protocols

Detailed methodologies for key experiments are provided below. While specific protocols for this compound in vivo studies are not publicly available, the following protocols for its well-characterized analogues, JQ1 and I-BET762, in relevant cancer models serve as a comprehensive guide for designing similar preclinical studies.

In Vivo Xenograft Model for NUT-Midline Carcinoma (Based on JQ1 studies)

This protocol describes the establishment and use of a patient-derived xenograft (PDX) model of NUT-midline carcinoma to evaluate the in vivo efficacy of BET inhibitors.

1. Cell Lines and Animal Models:

-

Cell Line: Patient-derived NUT-midline carcinoma cells (e.g., NMC 797).

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID).

2. Tumor Implantation:

-

Harvest NMC cells during the exponential growth phase.

-

Resuspend cells in a 1:1 mixture of serum-free media and Matrigel.

-

Subcutaneously inject 5 x 10^6 cells into the flank of each mouse.

3. Tumor Growth and Randomization:

-

Monitor tumor growth using caliper measurements.

-

Once tumors reach a palpable size (approximately 50-100 mm³), randomize mice into treatment and control groups.

4. Drug Formulation and Administration:

-

JQ1 Formulation: Dissolve JQ1 in a vehicle suitable for in vivo use (e.g., 10% DMSO, 90% corn oil).

-

Administration: Administer JQ1 via intraperitoneal (i.p.) injection at a dosage of 50 mg/kg daily. The control group receives vehicle only.

5. Efficacy Evaluation:

-

Measure tumor volume and body weight 2-3 times per week.

-

Monitor for signs of toxicity.

-

At the end of the study, euthanize mice and excise tumors for pharmacodynamic analysis (e.g., immunohistochemistry for c-Myc and Ki-67).

References

An In-depth Technical Guide on the Impact of Nuclear Receptor Agonists on Chromatin Remodeling

Disclaimer: The compound "GW 841819X" was not found in publicly available scientific literature. This guide, therefore, focuses on the well-documented effects of structurally and functionally related compounds, specifically Liver X Receptor (LXR) and Farnesoid X Receptor (FXR) agonists, to provide a representative understanding of how a compound of this class may impact chromatin remodeling. The information presented is intended for researchers, scientists, and drug development professionals.

Executive Summary

Nuclear receptors are a class of ligand-activated transcription factors that play a pivotal role in regulating gene expression. Upon activation by their respective ligands, these receptors undergo conformational changes, recruit co-activator or co-repressor complexes, and bind to specific DNA sequences known as response elements. This process is intricately linked to chromatin remodeling, the dynamic modification of chromatin architecture to control the accessibility of DNA to the transcriptional machinery. This guide explores the impact of synthetic agonists targeting LXR and FXR on chromatin structure, providing a framework for understanding the potential mechanisms of action of novel compounds in this class.

Introduction to Nuclear Receptors and Chromatin Remodeling

Chromatin is the complex of DNA and proteins, primarily histones, that forms chromosomes within the nucleus of eukaryotic cells. The fundamental unit of chromatin is the nucleosome, which consists of DNA wrapped around a histone octamer. The packaging of DNA into chromatin plays a critical role in gene regulation. For a gene to be transcribed, the chromatin surrounding its regulatory regions must be in an "open" or accessible conformation, allowing transcription factors and RNA polymerase to bind.

ATP-dependent chromatin remodeling complexes and histone-modifying enzymes are key players in altering chromatin structure. Nuclear receptors, such as LXR and FXR, act as master regulators of this process by recruiting these enzymatic complexes to specific genomic loci in a ligand-dependent manner.

Liver X Receptor (LXR) Agonists and Chromatin Remodeling

Liver X Receptors (LXRα and LXRβ) are critical regulators of cholesterol, fatty acid, and glucose metabolism, and also play significant roles in the inflammatory response. Synthetic LXR agonists, such as T0901317 and GW3965, have been shown to exert their effects in part through the modulation of chromatin accessibility.

Mechanism of Action

The activation of LXR by an agonist initiates a cascade of events leading to changes in chromatin structure and gene expression. In macrophages, the binding of LXR to its target gene enhancers is often preceded by the action of a "pioneer factor" such as PU.1.[1][2] Pioneer factors can bind to condensed chromatin and initiate its opening, making it accessible to other transcription factors, including LXR.[1][2]

Once the chromatin is accessible, the LXR/RXR (Retinoid X Receptor) heterodimer binds to LXR response elements (LXREs) in the DNA.[1] Ligand binding promotes the dissociation of co-repressor complexes and the recruitment of co-activator complexes, which include histone acetyltransferases (HATs) and other chromatin-remodeling enzymes. This leads to an open chromatin state and transcriptional activation of target genes involved in cholesterol efflux and other metabolic processes.

Conversely, LXR activation has been shown to repress the expression of inflammatory genes. This "transrepression" mechanism can involve the SUMOylation of LXR, which then binds to co-repressor complexes like NCoR-SMRT on the promoters of pro-inflammatory genes, preventing their activation.[1] This can lead to a "closed" chromatin state at these inflammatory gene enhancers.[3]

Signaling Pathway

Caption: LXR agonist-mediated chromatin remodeling pathway.

Farnesoid X Receptor (FXR) Agonists and Chromatin Remodeling

The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a central role in bile acid, lipid, and glucose homeostasis. The synthetic FXR agonist GW4064 is a widely used tool to study FXR function and has been shown to induce significant changes in chromatin architecture.

Mechanism of Action

Similar to LXR, ligand-activated FXR requires an open chromatin landscape to bind to its target DNA sequences. The pioneer factor Foxa2 has been shown to be crucial for opening chromatin, allowing for FXR binding.[4] Upon activation by an agonist like GW4064, FXR-dependent chromatin interactions are dramatically increased.[4][5]

Studies using Hi-C, a method for capturing genome-wide chromatin interactions, have demonstrated that treatment with GW4064 leads to a substantial increase in the number of significant chromatin interactions.[5] This includes an increase in both intra- and inter-chromosomal loops anchored by Foxa2, suggesting a role for FXR in organizing long-range chromatin architecture to bring distal regulatory elements in proximity to gene promoters.[4]

Experimental Workflow for Hi-C Analysis

Caption: Generalized workflow for a Hi-C experiment.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on LXR and FXR agonists.

Table 1: Effect of FXR Agonist GW4064 on Chromatin Interactions [4][5]

| Condition | Total Specific Interactions | Common Interactions | Foxa2-Anchored Intrachromosomal Loops | Foxa2-Anchored Interchromosomal Loops |

| Vehicle | 14,778 | 93,480 | 3,119 | 1,581 |

| GW4064 | 27,357 | 93,480 | 18,503 | 8,463 |

Table 2: Effects of LXR Agonist T0901317 on Gene Expression in Mouse Kidney [6]

| Gene | Fold Change (T0901317 vs. Control) | Function |

| Scd1 | Markedly Increased | Fatty Acid Desaturation |

| ABCA1 | Increased | Cholesterol Efflux |

| ABCG1 | Increased | Cholesterol Efflux |

| SREBP-1c | Increased | Lipogenesis Regulation |

Detailed Experimental Protocols

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To identify the genomic binding sites of a specific protein (e.g., LXR or FXR).

Protocol:

-

Cross-linking: Treat cells or tissues with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest. The antibody will bind to the protein, and by extension, the DNA fragments it is cross-linked to.

-

Immune Complex Capture: Use protein A/G beads to capture the antibody-protein-DNA complexes.

-

Washing: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating.

-

DNA Purification: Purify the DNA.

-

Analysis: Analyze the purified DNA using qPCR to quantify enrichment at specific loci or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.

Hi-C (High-throughput Chromosome Conformation Capture)

Objective: To map the three-dimensional architecture of the genome.

Protocol:

-

Cross-linking: Cross-link chromatin in situ with formaldehyde.

-

Restriction Digestion: Digest the chromatin with a restriction enzyme.

-

End-labeling and Ligation: Fill in the ends of the DNA fragments and mark them with biotin, then ligate the fragments that are in close spatial proximity.

-

Cross-link Reversal and DNA Purification: Reverse the cross-links and purify the DNA.

-

Biotin Pull-down: Shear the DNA and pull down the biotin-labeled ligation junctions.

-

Library Preparation and Sequencing: Prepare a sequencing library from the pulled-down DNA and perform paired-end high-throughput sequencing.

-

Data Analysis: Align the paired-end reads to the reference genome to generate a genome-wide map of chromatin interactions.

Conclusion

While direct data on "this compound" is unavailable, the extensive research on related LXR and FXR agonists provides a strong foundation for predicting its impact on chromatin remodeling. It is highly probable that such a compound would function as a nuclear receptor agonist, modulating gene expression through the recruitment of chromatin-modifying complexes and inducing significant changes in local and long-range chromatin architecture. The experimental approaches and signaling pathways detailed in this guide offer a comprehensive framework for investigating the precise mechanisms of action of novel nuclear receptor modulators. Future studies involving techniques such as ChIP-seq and Hi-C will be instrumental in elucidating the specific effects of these compounds on the epigenome.

References

- 1. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LXR regulation of brain cholesterol: from development to disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Liver X receptor agonist TO-901317 upregulates SCD1 expression in renal proximal straight tubule - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Efficacy of GW 841819X (I-BET762) in Cancer Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies of GW 841819X, a potent small molecule inhibitor, in various cancer cell lines. Also known as I-BET762, GSK525762, and Molibresib, this compound has been identified as a selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are key regulators of gene transcription and are frequently dysregulated in cancer. This document summarizes the available quantitative data on its anti-proliferative activity, details the experimental protocols used in these preliminary studies, and visualizes the key signaling pathways and experimental workflows.

Data Presentation: Anti-Proliferative Activity of I-BET762

The anti-proliferative activity of I-BET762 has been evaluated across a range of cancer cell lines, primarily through the determination of half-maximal inhibitory concentrations (IC50) and growth inhibitory concentrations (gIC50). The following tables summarize the reported values.

| Cell Line | Cancer Type | Assay Type | IC50 / gIC50 (nM) | Reference |

| Prostate Cancer | ||||

| A panel of prostate cancer cell lines | Prostate Cancer | 6-day growth assay | 25 - 150 (gIC50 range) | [1] |

| Breast Cancer | ||||

| MDA-MB-231 | Triple-Negative Breast Cancer | MTT Assay | 460 ± 400 | [2] |

| Pancreatic Cancer | ||||

| Aspc-1 | Pancreatic Adenocarcinoma | Not Specified | 231 | [3] |

| PANC-1 | Pancreatic Adenocarcinoma | Not Specified | 2550 | [3] |

| CAPAN-1 | Pancreatic Adenocarcinoma | Not Specified | 990 | [3] |

| Cell-Free Assay | ||||

| BRD2, BRD3, BRD4 | N/A | FRET-based peptide displacement assay | 32.5 - 42.5 (IC50 range) |

Core Mechanism of Action

I-BET762 functions as a competitive inhibitor at the acetyl-lysine binding pockets of BET bromodomains (BRD2, BRD3, and BRD4). This prevents the recruitment of transcriptional machinery to chromatin, leading to the downregulation of key oncogenes, most notably c-Myc. The suppression of c-Myc and its target genes results in the inhibition of cell proliferation, induction of cell cycle arrest, and apoptosis.

Experimental Protocols

Detailed methodologies for the key experiments cited in the preliminary studies of I-BET762 are provided below.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

-

Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of I-BET762 or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the water-soluble MTT into an insoluble purple formazan.

-

Solubilization: The culture medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells, and IC50 values are determined.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

Protocol:

-

Cell Treatment: Cells are treated with I-BET762 at the desired concentration and for the appropriate duration to induce apoptosis.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.

-

Staining: The cell pellet is resuspended in Annexin V binding buffer, followed by the addition of FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membrane integrity.

-

Data Analysis: The flow cytometry data is analyzed to distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cell populations.

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in the different phases of the cell cycle. In prostate cancer cell lines, I-BET762 treatment led to a concentration-dependent G1 arrest in LNCaP cells and an accumulation of cells in the sub-G1 phase (indicative of apoptosis) in VCaP cells[1].

Protocol:

-

Cell Treatment and Harvesting: Cells are treated with I-BET762, harvested, and washed with PBS.

-

Fixation: Cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.

-

Staining: The fixed cells are treated with RNase to prevent staining of RNA and then stained with a fluorescent DNA-intercalating agent such as propidium iodide.

-

Flow Cytometry: The DNA content of individual cells is measured by flow cytometry.

-

Data Analysis: The resulting DNA content histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 population representing apoptotic cells.

Western Blot Analysis

This technique is used to detect and quantify specific proteins to elucidate the mechanism of action of I-BET762. Key proteins of interest include c-Myc, p27, and cleaved PARP.

Protocol:

-

Protein Extraction: Following treatment with I-BET762, cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-c-Myc, anti-p27, anti-cleaved PARP).

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: An enhanced chemiluminescence (ECL) substrate is added to the membrane, and the resulting light signal is captured to visualize the protein bands.

-

Analysis: The intensity of the bands is quantified to determine the relative expression levels of the target proteins. A loading control (e.g., β-actin or GAPDH) is used to normalize the data.

Summary and Future Directions

The preliminary in vitro data for this compound (I-BET762) demonstrate its potential as an anti-cancer agent. Its mechanism of action, centered on the inhibition of BET bromodomains and subsequent downregulation of c-Myc, provides a strong rationale for its therapeutic application in cancers dependent on this oncogenic transcription factor. The observed effects on cell proliferation, cell cycle progression, and apoptosis in various cancer cell lines are promising. Further research is warranted to expand the panel of cancer cell lines tested, to conduct in vivo efficacy studies, and to identify predictive biomarkers to guide its clinical development.

References

Methodological & Application

Application Notes and Protocols for GW 841819X in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Important Note: Initial information suggesting GW 841819X as a Nec-1 analog and a RIPK1 inhibitor for necroptosis studies is incorrect. Extensive database and literature searches have consistently identified this compound as a potent and selective BET (Bromodomain and Extra-Terminal) family bromodomain inhibitor , analogous to the well-characterized compound (+)-JQ1. This document provides detailed protocols and application notes based on its established mechanism of action as a BET inhibitor.

This compound functions by competitively binding to the acetyl-lysine recognition pockets of BET proteins (BRD2, BRD3, and BRD4), thereby preventing their interaction with acetylated histones and transcription factors. This leads to the downregulation of key oncogenes, most notably c-Myc, resulting in the inhibition of cancer cell proliferation, induction of cell cycle arrest, and in some cases, apoptosis. Its demonstrated in vivo activity against NUT-midline carcinoma, multiple myeloma, and acute myeloid leukemia makes it a compound of significant interest in oncology research.

Data Presentation

While specific IC50 values for this compound across a wide range of cancer cell lines are not extensively documented in publicly available literature, the following table provides representative IC50 values for the structurally and functionally similar BET inhibitor, (+)-JQ1, to serve as a reference for expected potency. It is highly recommended that researchers empirically determine the IC50 of this compound in their specific cell lines of interest.

| Cell Line | Cancer Type | (+)-JQ1 IC50 (nM) |

| Kasumi-1 | Acute Myeloid Leukemia | ~125 |

| SKNO-1 | Acute Myeloid Leukemia | ~250 |

| MOLM13 | Acute Myeloid Leukemia | ~500 |

| MV4-11 | Acute Myeloid Leukemia | ~500 |

| MM.1S | Multiple Myeloma | ~100 |

| RPMI-8226 | Multiple Myeloma | ~150 |

| Cal27 | Oral Squamous Cell Carcinoma | ~500 |

Signaling Pathway of BET Inhibition

The primary mechanism of action of this compound involves the disruption of BET protein-mediated gene transcription.

Mechanism of action of this compound as a BET inhibitor.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is to determine the effect of this compound on the proliferation of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of this compound in complete culture medium. It is recommended to perform a dose-response curve (e.g., 0.01, 0.1, 1, 10, 100, 1000 nM).

-

Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

-

Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

-

Incubate for 48-72 hours at 37°C, 5% CO₂.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

-

Solubilization and Measurement:

-

Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Mix gently on an orbital shaker to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the dose-response curve and determine the IC50 value.

-

Workflow for the MTT cell proliferation assay.

Cell Cycle Analysis by Flow Cytometry

This protocol is to assess the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

6-well plates

-

PBS (Phosphate-Buffered Saline)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI)/RNase A staining solution

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

-

Incubate overnight to allow for cell attachment.

-

Treat cells with this compound at a concentration around the predetermined IC50 value for 24-48 hours. Include a vehicle control.

-

-

Cell Harvesting and Fixation:

-

Harvest both adherent and floating cells.

-

Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 500 µL of ice-cold PBS.

-

While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Store the fixed cells at -20°C for at least 2 hours (or overnight).

-

-

DNA Staining:

-

Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Collect data for at least 10,000 events per sample.

-

Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).

-

Western Blot Analysis of c-Myc Expression

This protocol is to determine the effect of this compound on the protein levels of its key target, c-Myc.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against c-Myc

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis and Protein Quantification:

-

Seed and treat cells with this compound as described for the cell cycle analysis. A time-course experiment (e.g., 0, 6, 12, 24 hours) is recommended.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

-

Quantify the band intensities to determine the relative change in c-Myc expression.

-

Workflow for Western Blot analysis of c-Myc.

Application Notes and Protocols for In Vivo Dosing and Administration of BET Bromodomain Inhibitors in Mouse Models

Introduction

GW 841819X is a novel and potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT). By competitively binding to the acetyl-lysine recognition domains of BET proteins, this compound displaces them from chromatin, leading to the downregulation of key oncogenes, such as c-Myc, and the suppression of tumor growth.[2] In vivo studies have demonstrated the anti-tumor activity of BET inhibitors in various cancer models, including NUT-midline carcinoma, multiple myeloma, mixed-lineage leukemia, and acute myeloid leukemia.

These application notes provide detailed protocols for the in vivo administration of a BET bromodomain inhibitor in mouse models of cancer, based on established methodologies for the closely related compound JQ1.

Quantitative Data Summary

The following tables summarize quantitative data from in vivo studies using the BET bromodomain inhibitor JQ1 in mouse models. This data can serve as a reference for designing experiments with this compound.

Table 1: In Vivo Dosing of JQ1 in Mouse Cancer Models

| Mouse Model | Cancer Type | Administration Route | Dosage | Dosing Frequency | Reference |

| MMTV-PyMT transgenic mice | Luminal Breast Cancer | Intraperitoneal (IP) | 25 mg/kg | Daily | [1] |

| Xenograft models | Multiple Myeloma | Intraperitoneal (IP) | 50 mg/kg | Daily | [2] |

| Genetically engineered mice (Kras mutant) | Non-Small Cell Lung Cancer | Intraperitoneal (IP) | 50 mg/kg | Daily | |

| Patient-derived xenografts (MPM473, MPM487, MPM484) | Malignant Pleural Mesothelioma | Oral gavage | 50 mg/kg | Daily | [3] |

Table 2: Representative In Vivo Efficacy of JQ1

| Mouse Model | Cancer Type | Treatment Duration | Primary Outcome | Reference |

| MMTV-PyMT transgenic mice | Luminal Breast Cancer | Not Specified | Significant reduction in tumor growth | [1] |

| Xenograft models | Multiple Myeloma | Not Specified | Potent antiproliferative effect, cell cycle arrest, and cellular senescence | [2] |

| Genetically engineered mice (Kras mutant) | Non-Small Cell Lung Cancer | Not Specified | Significant tumor regression | |

| Patient-derived xenografts | Malignant Pleural Mesothelioma | 21 days | Significant delay in cell growth | [3] |

Experimental Protocols

Preparation of Dosing Solution

Materials:

-

BET bromodomain inhibitor (e.g., JQ1)

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 400 (PEG400)

-

5% Dextrose in Water (D5W) or Saline

-

Sterile microcentrifuge tubes

-

Sterile syringes and needles

Protocol:

-

Weigh the desired amount of the BET bromodomain inhibitor powder in a sterile microcentrifuge tube.

-

Dissolve the compound in a minimal amount of DMSO to create a stock solution.

-

For intraperitoneal (IP) injection, further dilute the stock solution with a vehicle such as a mixture of PEG400 and D5W (e.g., 10% DMSO, 40% PEG400, 50% D5W).

-

For oral gavage, the compound can be formulated in a vehicle suitable for oral administration, such as corn oil or a solution of 0.5% methylcellulose and 0.1% Tween 80 in water.

-

Ensure the final solution is clear and free of precipitation. Vortex or sonicate briefly if necessary.

-

Prepare fresh dosing solutions daily.

In Vivo Dosing and Administration in a Xenograft Mouse Model

Animal Model:

-

Immunocompromised mice (e.g., NOD/SCID, NSG) are commonly used for xenograft studies.

Protocol:

-

Tumor Cell Implantation:

-

Culture human cancer cells of interest (e.g., multiple myeloma cell line MM.1S) under standard conditions.

-

Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel) at the desired concentration.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor tumor growth by caliper measurements at regular intervals (e.g., twice weekly).

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

-

Treatment Initiation:

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Administer the prepared BET bromodomain inhibitor solution or vehicle control to the respective groups via the chosen route (e.g., intraperitoneal injection or oral gavage).

-

Dosing should be performed according to the predetermined schedule (e.g., daily).

-

-

Monitoring and Endpoint:

-

Monitor the body weight of the mice regularly as an indicator of toxicity.

-

Continue treatment for the specified duration or until tumors in the control group reach the predetermined endpoint size.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or molecular studies).

-

Visualizations

Signaling Pathway of BET Bromodomain Inhibition

References

- 1. Bromodomain inhibition shows antitumoral activity in mice and human luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Promising in vivo efficacy of the BET bromodomain inhibitor OTX015/MK-8628 in malignant pleural mesothelioma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Preparation of GW 841819X Stock Solution

Audience: Researchers, scientists, and drug development professionals.

Introduction

GW 841819X is a potent and specific inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are key epigenetic readers involved in the regulation of gene transcription. Due to its role in modulating the expression of oncogenes and inflammatory mediators, this compound is a valuable tool in cancer and inflammation research. Accurate and consistent preparation of a stock solution is the first critical step for reliable and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of a this compound stock solution.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₅H₂₁N₅O₂ | PubChem |

| Molecular Weight | 423.47 g/mol | MedchemExpress[1] |

| CAS Number | 146135-18-4 | Probechem Biochemicals[2] |

| Appearance | Crystalline solid | - |

Table 2: Solubility and Recommended Stock Solution Concentrations

| Solvent | Solubility | Recommended Stock Concentration | Storage |

| Dimethyl Sulfoxide (DMSO) | ≥ 10 mM | 10 mM | -20°C (short-term) or -80°C (long-term) |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes (e.g., 1.5 mL or 2 mL)

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

-

Safety Precautions: Before starting, ensure you are wearing appropriate PPE. Handle this compound powder in a chemical fume hood to avoid inhalation.

-

Calculation of Mass: To prepare a 10 mM stock solution, calculate the required mass of this compound using the following formula:

Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

For example, to prepare 1 mL of a 10 mM stock solution:

Mass (mg) = 0.010 mol/L x 0.001 L x 423.47 g/mol x 1000 mg/g = 4.2347 mg

-

Weighing the Compound:

-

Tare a clean, empty microcentrifuge tube on the analytical balance.

-

Carefully weigh out the calculated mass (e.g., 4.23 mg) of this compound powder directly into the tared tube.

-

-

Dissolving the Compound:

-

Using a calibrated micropipette, add the calculated volume of DMSO (e.g., 1 mL for a 10 mM solution from 4.23 mg) to the microcentrifuge tube containing the this compound powder.

-

Cap the tube tightly.

-

-

Ensuring Complete Dissolution:

-

Vortex the solution for 1-2 minutes until the powder is completely dissolved.

-

Visually inspect the solution to ensure there are no visible particles. If necessary, gently warm the solution in a 37°C water bath for a few minutes to aid dissolution.

-

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

-

Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

-

For short-term storage (up to 1-2 weeks), store the aliquots at -20°C.

-

For long-term storage (months to years), store the aliquots at -80°C.

-

Mandatory Visualizations

Signaling Pathway of BET Inhibition by this compound

Caption: Mechanism of action of this compound as a BET inhibitor.

Experimental Workflow for a Cell-Based Assay Using this compound

Caption: General workflow for a cell-based assay with this compound.

References

Application Notes and Protocols for Testing GW 841819X Efficacy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to recommended cell-based assays for evaluating the efficacy of GW 841819X, a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. As an analogue of the well-characterized BET inhibitor (+)-JQ1, this compound is expected to exhibit anti-cancer properties by disrupting the interaction between BET proteins and acetylated histones, thereby modulating the transcription of key oncogenes.[1]

This document details protocols for assays that measure the primary cellular effects of BET inhibition, including decreased cell proliferation, induction of apoptosis, and cell cycle arrest. Furthermore, it provides methods to investigate the compound's impact on key signaling pathways, such as the c-MYC and NF-κB pathways, which are crucial downstream effectors of BET protein activity.

I. Core Efficacy Assays

A fundamental assessment of this compound efficacy involves evaluating its impact on cancer cell viability and proliferation. The following assays are recommended for an initial screening and dose-response analysis.

Cell Viability and Proliferation Assays

These assays provide a quantitative measure of the anti-proliferative effects of this compound.

a. MTT Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

b. CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells, and is well-suited for high-throughput screening.[2][3][4][5][6]

Data Presentation: Cell Viability Assays

| Cell Line | Assay Type | Treatment Duration (hrs) | This compound IC50 (µM) | Positive Control (e.g., JQ1) IC50 (µM) |

| (Example: MM.1S) | MTT | 72 | Data | Data |

| (Example: MM.1S) | CellTiter-Glo® | 72 | Data | Data |

| (Example: Lung Adenocarcinoma cell line) | MTT | 72 | Data | Data |

| (Example: Lung Adenocarcinoma cell line) | CellTiter-Glo® | 72 | Data | Data |

| (Example: Triple-Negative Breast Cancer cell line) | MTT | 72 | Data | Data |

| (Example: Triple-Negative Breast Cancer cell line) | CellTiter-Glo® | 72 | Data | Data |

Experimental Workflow: Cell Viability Assays

Apoptosis Assay: Annexin V Staining

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

Data Presentation: Apoptosis Assay

| Cell Line | Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| (Example: MM.1S) | Vehicle Control | Data | Data |

| (Example: MM.1S) | This compound (IC50) | Data | Data |

| (Example: MM.1S) | Positive Control (e.g., Staurosporine) | Data | Data |

Experimental Workflow: Annexin V Apoptosis Assay

Cell Cycle Analysis: Propidium Iodide Staining

This assay uses propidium iodide to stain DNA and allows for the analysis of cell cycle distribution by flow cytometry. BET inhibitors are known to induce G1 cell cycle arrest.

Data Presentation: Cell Cycle Analysis

| Cell Line | Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| (Example: MM.1S) | Vehicle Control | Data | Data | Data |

| (Example: MM.1S) | This compound (IC50) | Data | Data | Data |

| (Example: MM.1S) | Positive Control (e.g., Nocodazole) | Data | Data | Data |

Experimental Workflow: Cell Cycle Analysis

II. Target Engagement and Pathway Modulation Assays

These assays are designed to confirm that this compound engages its intended target (BET proteins) and modulates downstream signaling pathways.

c-MYC Expression Analysis by Western Blot

BET inhibitors are known to suppress the transcription of the c-MYC oncogene.[7][8][9][10][11][12] Western blotting can be used to quantify the reduction in c-MYC protein levels following treatment with this compound.

Data Presentation: c-MYC Western Blot

| Cell Line | Treatment | c-MYC Protein Level (relative to loading control) |

| (Example: MM.1S) | Vehicle Control | 1.0 |

| (Example: MM.1S) | This compound (IC50) | Data |

| (Example: MM.1S) | Positive Control (JQ1) | Data |

Signaling Pathway: BET Inhibition and c-MYC Regulation

NF-κB Signaling Pathway Analysis

BET proteins, particularly BRD4, can act as co-activators for the NF-κB transcription factor.[13][14] Inhibition of BET proteins can therefore lead to the suppression of NF-κB activity.

a. NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB in response to this compound treatment.

Data Presentation: NF-κB Reporter Assay

| Cell Line | Treatment | Normalized Luciferase Activity (RLU) |

| (Example: HEK293T with NF-κB reporter) | Vehicle Control | Data |

| (Example: HEK293T with NF-κB reporter) | This compound (IC50) | Data |

| (Example: HEK293T with NF-κB reporter) | Positive Control (e.g., Bay 11-7082) | Data |

Signaling Pathway: BET Inhibition and NF-κB Signaling

III. Recommended Cell Lines

The selection of appropriate cell lines is critical for accurately assessing the efficacy of this compound. Based on published data for the analogous compound JQ1, the following cancer cell lines are recommended as they have shown sensitivity to BET inhibition:

-

Hematological Malignancies:

-

Multiple Myeloma (e.g., MM.1S)[15]

-

Burkitt's Lymphoma (e.g., Daudi, Raji)

-

Acute Myeloid Leukemia (e.g., MOLM-13, MV4-11)

-

-

Solid Tumors:

IV. Detailed Experimental Protocols

MTT Assay Protocol

Materials:

-

96-well flat-bottom plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle control (DMSO) wells.

-

Incubate the plate for the desired time (e.g., 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well.

-

Incubate the plate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.[18][19]

CellTiter-Glo® Luminescent Cell Viability Assay Protocol

Materials:

-

96-well opaque-walled plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

CellTiter-Glo® Reagent

-

Luminometer

Procedure:

-

Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Add 100 µL of the drug dilutions to the wells. Include vehicle control (DMSO) wells.

-

Incubate the plate for the desired time (e.g., 72 hours).

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Annexin V Apoptosis Assay Protocol

Materials:

-

6-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with this compound at the desired concentration for the indicated time.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis Protocol

Materials:

-

6-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with this compound at the desired concentration for the indicated time.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

-

Incubate at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

Western Blot Protocol for c-MYC

Materials:

-

6-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibody against c-MYC

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and treat with this compound.

-

Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-